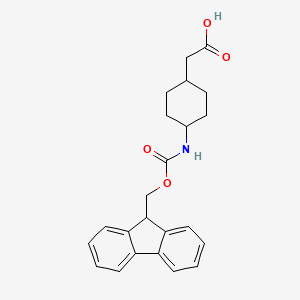

Fmoc-cis-4-aminocyclohexane acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-4-AChA) is an important synthetic organic compound used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis reactions, as well as in biochemical and physiological experiments. Fmoc-cis-4-AChA is a cyclic derivative of the amino acid glycine, and is a valuable tool in the fields of synthetic organic chemistry and biochemistry.

科学的研究の応用

Application in Peptide Synthesis

Scientific Field

Organic Chemistry / Peptide Chemistry

Summary of Application

“Fmoc-cis-4-aminocyclohexane acetic acid” is primarily used in peptide synthesis. Its unique structure allows for the introduction of cyclic amino acid residues into peptides, which can significantly alter the peptide’s conformation and biological activity.

Experimental Procedures

The compound is utilized in Fmoc solid-phase peptide synthesis (SPPS). It involves the sequential addition of amino acid residues to a growing peptide chain anchored to a resin. The Fmoc group protects the amino group during the coupling reaction, which is later removed under basic conditions before the next amino acid is added.

Results

Peptides synthesized using this compound have shown enhanced stability and specificity in binding to their targets. The cyclic structure introduced by “Fmoc-cis-4-aminocyclohexane acetic acid” often results in peptides with improved pharmacokinetic properties .

Application in Drug Development

Scientific Field

Pharmacology / Medicinal Chemistry

Summary of Application

The compound’s ability to induce conformational rigidity in peptides makes it valuable in drug development, especially for designing peptide-based drugs with improved efficacy and selectivity.

Experimental Procedures

Researchers incorporate “Fmoc-cis-4-aminocyclohexane acetic acid” into peptides that mimic the active sites of proteins or enzymes. These peptides are then tested for their ability to interact with biological targets.

Results

Peptides containing this compound have been found to exhibit higher binding affinity and selectivity towards their biological targets, leading to potential drug candidates with fewer side effects .

Application in Biomaterials Development

Scientific Field

Bioengineering / Material Science

Summary of Application

The structural features of “Fmoc-cis-4-aminocyclohexane acetic acid” are exploited in the development of biomaterials, particularly in creating scaffolds for tissue engineering that mimic the extracellular matrix.

Experimental Procedures

The compound is incorporated into polymers or hydrogels to create materials with desired mechanical properties and biocompatibility. These materials are then used to support cell growth and tissue formation.

Results

Studies have shown that materials synthesized with this compound support cell adhesion and proliferation, making them suitable for various tissue engineering applications .

Application in Proteomics

Scientific Field

Proteomics / Biochemistry

Summary of Application

“Fmoc-cis-4-aminocyclohexane acetic acid” is used in proteomics to study protein interactions and functions. It helps in the synthesis of stable isotope-labeled peptides for mass spectrometry analysis.

Experimental Procedures

The compound is used to prepare peptides with specific isotopic labels. These peptides are then utilized as internal standards in mass spectrometry to quantify proteins in complex biological samples.

Results

The use of these labeled peptides has led to more accurate and sensitive detection of proteins, facilitating a better understanding of protein functions and interactions in biological systems .

Application in Structural Biology

Scientific Field

Structural Biology / Biophysics

Summary of Application

In structural biology, “Fmoc-cis-4-aminocyclohexane acetic acid” aids in the stabilization of protein structures for X-ray crystallography and NMR spectroscopy studies.

Experimental Procedures

The compound is used to synthesize peptides that can bind and stabilize specific protein conformations. These stabilized proteins are then analyzed using X-ray crystallography or NMR spectroscopy to determine their three-dimensional structures.

Results

The introduction of cyclic amino acids from this compound into proteins has helped resolve the structures of several proteins that were previously difficult to crystallize, providing insights into their functional mechanisms .

Application in Chemical Biology

Scientific Field

Chemical Biology / Synthetic Biology

Summary of Application

“Fmoc-cis-4-aminocyclohexane acetic acid” is used in chemical biology to create novel bioconjugates and to study protein-protein interactions.

Experimental Procedures

The compound is used to modify proteins or peptides with reporter groups or other functional moieties. These modified biomolecules are then used in various assays to study protein interactions and dynamics.

Results

Bioconjugates created using this compound have been successfully used to visualize and track proteins in live cells, contributing to our understanding of cellular processes .

特性

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cis-4-aminocyclohexane acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

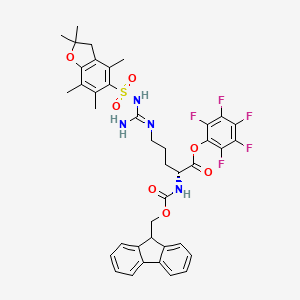

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)